molecular formula C11H9NOS B2520787 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole CAS No. 71173-45-0

2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole

Cat. No.: B2520787
CAS No.: 71173-45-0
M. Wt: 203.26
InChI Key: KNNBQQQFNUWSAG-UHFFFAOYSA-N
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Description

2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole is an organic compound that belongs to the class of heterocyclic compounds It consists of a benzoxazole ring fused with a dihydrothienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-di(2-thienyl)pyrrole: Another heterocyclic compound with similar structural features.

    Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole.

Uniqueness

This compound is unique due to its specific combination of a benzoxazole ring and a thienyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-thiophen-2-yl-2,3-dihydro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNBQQQFNUWSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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